Cortistatin-29 (rat) trifluoroacetate salt

Vue d'ensemble

Description

Cortistatin-29 is a neuropeptide that is structurally similar to somatostatin-28.1 It is produced by cleavage of preprocortistatin to procortistatin, which is cleaved at dibasic amino acids to form cortistatin-29 and cortistatin-14 as well as other partial cleavage products. Cortistatin mRNA is expressed in the human brain and in interneurons of the rat hippocampus and cerebral cortex. Cortistatin-29 binds to somatostatin (SST) receptors with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SST1-5, respectively. Cortistatin-29 is found at similar levels as cortistatin-14 in mouse AtT20 cells but is secreted at a lower level. Cortistatin-29 corresponds to residues 85-112 of the rat peptide sequence.

Mécanisme D'action

Target of Action

Cortistatin-29, a neuropeptide, primarily targets somatostatin (SST) receptors . It binds to these receptors with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SST1-5, respectively . These receptors play a crucial role in the regulation of endocrine and nervous system functions .

Mode of Action

Cortistatin-29 interacts with its targets, the SST receptors, by binding to them . This binding triggers a series of biochemical reactions that lead to changes in the function of the receptors and the cells in which they are located .

Biochemical Pathways

It is known that the peptide is structurally similar to somatostatin-28 , suggesting that it may affect similar pathways. These could include pathways involved in the regulation of hormone secretion, cell proliferation, and neurotransmission .

Pharmacokinetics

As a peptide, it is likely to be absorbed into the bloodstream after administration and distributed throughout the body, where it can interact with its target receptors .

Result of Action

The binding of Cortistatin-29 to SST receptors leads to a series of molecular and cellular effects. For instance, it has been reported to have anti-inflammatory effects and can inhibit phospholipase A₂ (PLA₂) in vitro . It also has a therapeutic effect on lethal endotoxemia .

Action Environment

The action, efficacy, and stability of Cortistatin-29 can be influenced by various environmental factors. These could include the presence of other molecules that can bind to the same receptors, the pH and temperature of the environment, and the presence of enzymes that can degrade the peptide . .

Analyse Biochimique

Biochemical Properties

Cortistatin-29 (rat) trifluoroacetate salt interacts with Somatostatin (SST) receptors, with IC50 values of 2.8, 7.1, 0.2, 3, and 13.7 nM for SST1-5, respectively . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its overall biochemical properties.

Temporal Effects in Laboratory Settings

It is known that it is found at similar levels as cortistatin-14 in mouse AtT20 cells but is secreted at a lower level .

Metabolic Pathways

It is known that it interacts with enzymes or cofactors .

Transport and Distribution

It is known that it interacts with transporters or binding proteins .

Subcellular Localization

It is known that it interacts with targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

Cortistatin-29 (rat) trifluoroacetate salt is a neuropeptide derived from the cleavage of procortistatin, with significant implications in various biological processes. This article explores its biological activity, structural characteristics, receptor interactions, and therapeutic potential, supported by relevant data tables and case studies.

Structural Characteristics

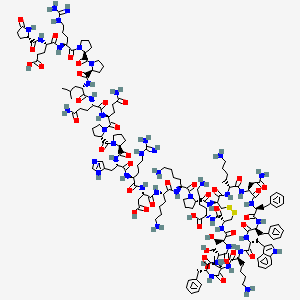

Cortistatin-29 is a 29-amino acid peptide with the following sequence:

The trifluoroacetate salt form enhances its stability and solubility, making it suitable for research applications. The presence of multiple functional groups within its amino acid side chains allows for diverse interactions with other biomolecules, which is crucial for its biological functions .

Receptor Binding Affinity

Cortistatin-29 exhibits binding affinity to all five somatostatin receptor subtypes (SST1-5), with varying potencies:

| Receptor | IC50 (nM) |

|---|---|

| SST1 | 2.8 |

| SST2 | 7.1 |

| SST3 | 0.2 |

| SST4 | 3 |

| SST5 | 13.7 |

These interactions suggest that cortistatin-29 may share some physiological roles with somatostatin, including the regulation of hormone secretion and cell proliferation .

Biological Functions

Cortistatin-29 plays a role in several physiological processes, particularly in the nervous system and immune response. Its anti-inflammatory properties have been highlighted in various studies:

- Anti-inflammatory Effects : Research indicates that cortistatin-29 can reduce the production of inflammatory mediators such as TNFα, IL6, and nitric oxide in activated macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .

- Immune Modulation : Studies show that cortistatin-29 can downregulate Th1 and Th2 cytokines in activated lymphocytes, indicating its influence on immune responses .

In Vivo Studies

- Colitis Models : In models of dextran sulfate sodium (DSS)-induced colitis, administration of cortistatin-29 significantly improved disease outcomes. Treated animals exhibited reduced weight loss and less severe colon inflammation compared to untreated controls. Histological examinations revealed decreased inflammatory cell infiltration and improved epithelial integrity .

- TNBS-Induced Colitis : In studies involving trinitrobenzene sulfonic acid (TNBS)-induced colitis, cortistatin-29 treatment led to significant protection against body weight loss and mortality associated with severe colonic inflammation. Both intraperitoneal and subcutaneous administration routes were effective, while oral administration was less so .

Applications De Recherche Scientifique

Immunology

Cortistatin-29 has shown promising immunosuppressive and anti-inflammatory properties. Recent studies indicate that it can significantly reduce the production of inflammatory mediators such as TNFα and IL6 in activated macrophages .

Case Study: In Vitro Immunosuppressive Activity

- Objective: To evaluate the anti-inflammatory effects of Cortistatin-29 analogues.

- Method: Murine macrophages were activated with lipopolysaccharide (LPS), followed by treatment with Cortistatin-29.

- Results: Cortistatin-29 significantly downregulated inflammatory cytokines compared to controls, demonstrating its potential as a therapeutic agent in autoimmune diseases.

Neurobiology

Cortistatin-29 plays a crucial role in regulating sleep patterns and neuroendocrine functions. Its interaction with somatostatin receptors suggests a potential role in modulating neuronal excitability.

Case Study: Sleep Regulation

- Objective: To assess the effects of Cortistatin-29 on sleep architecture in rats.

- Method: Administration of Cortistatin-29 was performed, followed by polysomnographic recordings.

- Results: Enhanced slow-wave sleep was observed, indicating the peptide's role in promoting restorative sleep.

Pharmacology

Due to its receptor-binding capabilities, Cortistatin-29 is being explored for its therapeutic potential in treating gastrointestinal disorders and metabolic syndromes.

Case Study: Gastrointestinal Disorders

- Objective: To investigate the effects of Cortistatin-29 on gastrointestinal motility.

- Method: Rat models with induced gastrointestinal dysmotility were treated with varying doses of Cortistatin-29.

- Results: Significant improvement in motility was noted, suggesting its application as a treatment for conditions like gastroparesis .

Propriétés

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10R,13R,16S,19S,22R,25S,28S,31S,34R,37S)-37-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C161H240N46O41S2/c1-87(2)72-107(195-150(238)120-48-28-68-204(120)157(245)122-50-30-70-206(122)155(243)104(46-26-66-176-161(172)173)187-136(224)102(55-59-128(215)216)184-134(222)100-54-58-127(214)179-100)138(226)185-101(52-56-124(167)211)135(223)188-105(53-57-125(168)212)156(244)207-71-31-51-123(207)158(246)205-69-29-49-121(205)151(239)196-112(77-93-81-174-86-178-93)143(231)182-99(45-25-65-175-160(170)171)133(221)194-114(79-129(217)218)145(233)180-96(40-15-20-60-162)131(219)186-103(43-18-23-63-165)154(242)203-67-27-47-119(203)152(240)201-118-85-250-249-84-117(149(237)189-106(159(247)248)44-19-24-64-166)200-147(235)116(83-209)199-146(234)115(82-208)198-141(229)110(75-91-36-11-6-12-37-91)197-153(241)130(88(3)210)202-137(225)98(42-17-22-62-164)181-142(230)111(76-92-80-177-95-39-14-13-38-94(92)95)192-140(228)109(74-90-34-9-5-10-35-90)190-139(227)108(73-89-32-7-4-8-33-89)191-144(232)113(78-126(169)213)193-132(220)97(183-148(118)236)41-16-21-61-163/h4-14,32-39,80-81,86-88,96-123,130,177,208-210H,15-31,40-79,82-85,162-166H2,1-3H3,(H2,167,211)(H2,168,212)(H2,169,213)(H,174,178)(H,179,214)(H,180,233)(H,181,230)(H,182,231)(H,183,236)(H,184,222)(H,185,226)(H,186,219)(H,187,224)(H,188,223)(H,189,237)(H,190,227)(H,191,232)(H,192,228)(H,193,220)(H,194,221)(H,195,238)(H,196,239)(H,197,241)(H,198,229)(H,199,234)(H,200,235)(H,201,240)(H,202,225)(H,215,216)(H,217,218)(H,247,248)(H4,170,171,175)(H4,172,173,176)/t88-,96+,97-,98+,99+,100+,101+,102+,103+,104+,105+,106+,107+,108+,109+,110-,111-,112+,113+,114+,115-,116+,117+,118-,119+,120+,121+,122+,123+,130+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJOQLQAIUKBOS-VPLUALEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)N)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CNC9=CC=CC=C98)CCCCN)C(C)O)CC1=CC=CC=C1)CO)CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCCN8C(=O)[C@@H]9CCCN9C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]1CCCN1C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCC(=O)N1)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C161H240N46O41S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3540.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.